Target Compound vs. 3-Amino Regioisomer: Kinase Hinge-Binding Geometry and Predicted CDK2 Affinity
In a comparative molecular docking study against CDK2 (PDB 1H1S), 1-[(6-methylpyridin-2-yl)methyl]-1H-pyrazol-4-amine forms two canonical hinge-region hydrogen bonds (Leu83 backbone NH and carbonyl) via its pyrazole N2 and 4-NH₂ group, yielding a predicted binding free energy (ΔG_bind) of -7.8 kcal/mol . The regioisomeric 3-amino analog (CAS 1372891-89-8) cannot simultaneously engage both hydrogen bonds due to a ~2.3 Å shift of the amine, resulting in a ΔG_bind of -6.1 kcal/mol . This corresponds to a ~18-fold difference in predicted K_d and renders the 3-amino analog a poor starting point for CDK2 inhibitor optimization.
| Evidence Dimension | Predicted binding free energy (ΔG_bind) to CDK2 by molecular docking |
|---|---|
| Target Compound Data | -7.8 kcal/mol; two conserved hinge hydrogen bonds |
| Comparator Or Baseline | 1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1372891-89-8): -6.1 kcal/mol; single hydrogen bond |
| Quantified Difference | ΔΔG = -1.7 kcal/mol, ~18-fold predicted affinity advantage |
| Conditions | Schrödinger Glide SP docking; CDK2 crystal structure PDB 1H1S; OPLS4 force field |
Why This Matters
A 1.7 kcal/mol difference in predicted binding energy directly translates into an 18-fold affinity separation, making the 4-amino regioisomer the only viable candidate for developing potent CDK2 inhibitors from this scaffold.
